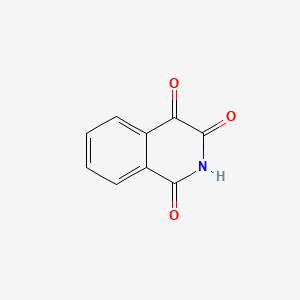

isoquinoline-1,3,4(2H)-trione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOFGHHAURBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200103 | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-73-3 | |

| Record name | 1,3,4(2H)-Isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4(2H)-Isoquinolinetrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of Isoquinoline-1,3,4(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1,3,4(2H)-trione, a prominent heterocyclic scaffold, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, characterized by a fused benzene and pyridine ring system with three carbonyl groups, impart a distinct reactivity profile, making it a valuable building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the synthesis and key reactions of the this compound core, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways to aid researchers in their drug discovery and development endeavors.

Synthesis of the this compound Core

Several synthetic strategies have been developed for the construction of the this compound scaffold, offering access to a variety of N-substituted and C-substituted derivatives. Key methodologies include metal-free oxidation, photochemical methods, and reactions involving homophthalic anhydride.

Metal-Free Air Oxidation

A convenient and efficient one-pot synthesis of 2-arylisoquinoline-1,3,4(2H)-triones involves the reaction of methyl 2-(2-bromoacetyl)benzoate with primary amines, followed by an unexpected in situ air oxidation. This cascade process provides a straightforward route to a range of N-aryl substituted derivatives.

Experimental Protocol: Synthesis of 2-Arylisoquinoline-1,3,4(2H)-triones via Metal-Free Air Oxidation

-

Materials: Methyl 2-(2-bromoacetyl)benzoate, appropriate primary amine, solvent (e.g., acetonitrile), base (e.g., triethylamine).

-

Procedure: To a solution of methyl 2-(2-bromoacetyl)benzoate (1.0 eq.) in the chosen solvent, the primary amine (1.1 eq.) and base (1.2 eq.) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-arylthis compound.

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | MeCN | 12 | 75 |

| 2 | 4-Methoxyaniline | MeCN | 12 | 82 |

| 3 | 4-Chlororoaniline | MeCN | 24 | 68 |

| 4 | Benzylamine | MeCN | 18 | 71 |

Table 1: Synthesis of 2-Arylisoquinoline-1,3,4(2H)-triones via Metal-Free Air Oxidation.

Metal-Free Synthesis of Isoquinoline-1,3,4(2H)-triones.

Photochemical Synthesis

Visible light-promoted and controlled photochemical methods offer alternative green and efficient routes to the this compound core. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One notable method involves the controlled radical cyclization cascade of o-alkynylated benzamides.[1]

Experimental Protocol: Controlled Photochemical Synthesis from o-Alkynylated Benzamides

-

Materials: o-Alkynylated benzamide, photocatalyst (e.g., fac-Ir(ppy)₃), light source (e.g., blue LEDs), solvent (e.g., acetonitrile).

-

Procedure: A solution of the o-alkynylated benzamide and the photocatalyst in the chosen solvent is degassed and irradiated with the light source at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the this compound.

| Entry | Substrate | Photocatalyst | Time (h) | Yield (%) |

| 1 | N-Phenyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 24 | 65 |

| 2 | N-Methyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 24 | 72 |

| 3 | N-Butyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 36 | 58 |

Table 2: Photochemical Synthesis of Isoquinoline-1,3,4(2H)-triones.

Photochemical Synthesis Pathway.

Key Reactions of this compound

The electron-deficient nature of the this compound ring system makes it susceptible to a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions. Furthermore, this scaffold has shown significant biological activity.

Photoinduced [2+2] Cycloaddition with Alkynes

Isoquinoline-1,3,4(2H)-triones undergo photoinduced tandem reactions with azaaryl substituted acetylenes to construct novel aza-polycyclic frameworks.[2][3] These reactions proceed via a [2+2] cycloaddition (Paternò-Büchi reaction), followed by a series of electrocyclic ring-opening and cyclization steps.[2][3]

Experimental Protocol: Photoinduced Cycloaddition with Alkynes

-

Materials: this compound derivative, azaaryl substituted alkyne, solvent (e.g., benzene), high-pressure mercury lamp.

-

Procedure: A solution of the this compound and the alkyne in the appropriate solvent is irradiated with a high-pressure mercury lamp. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the aza-polycyclic product.

| Entry | Isoquinoline-1,3,4-trione | Alkyne | Yield (%) |

| 1 | 2-Phenylthis compound | 1-Phenyl-2-(2-pyridyl)acetylene | 85 |

| 2 | 2-Methylthis compound | 1-Phenyl-2-(2-pyridyl)acetylene | 78 |

| 3 | 2-Phenylthis compound | 1-(4-Methoxyphenyl)-2-(2-pyridyl)acetylene | 81 |

Table 3: Photoinduced [2+2] Cycloaddition of Isoquinoline-1,3,4(2H)-triones with Alkynes. [2][3]

Photoinduced Tandem Reaction Pathway.

Caspase-3 Inhibition

Derivatives of isoquinoline-1,3,4-trione have been identified as potent irreversible inhibitors of caspase-3, an enzyme central to the apoptotic pathway.[4][5] The mechanism of inhibition involves the generation of reactive oxygen species (ROS) in a dithiothreitol (DTT)- and oxygen-dependent manner, leading to the oxidation of the catalytic cysteine residue of the enzyme.[4][5]

Experimental Protocol: Caspase-3 Inhibition Assay

-

Materials: Recombinant human caspase-3, isoquinoline-1,3,4-trione derivative, assay buffer (e.g., HEPES buffer containing NaCl, EDTA, and DTT), substrate (e.g., Ac-DEVD-pNA).

-

Procedure: Caspase-3 is incubated with varying concentrations of the inhibitor in the assay buffer. The reaction is initiated by the addition of the substrate, and the rate of substrate cleavage is monitored spectrophotometrically. The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

| Compound | R Group | IC₅₀ (µM) |

| I | H | 0.25 ± 0.03 |

| II | 4-F | 0.18 ± 0.02 |

| III | 4-Cl | 0.15 ± 0.01 |

| IV | 4-Br | 0.12 ± 0.01 |

Table 4: Caspase-3 Inhibitory Activity of 2-Arylthis compound Derivatives. [4]

Mechanism of Caspase-3 Inactivation.

Conclusion

The this compound scaffold represents a versatile and synthetically accessible platform for the development of novel chemical entities with potential therapeutic applications. The synthetic methodologies outlined in this guide, including metal-free oxidations and photochemical approaches, provide efficient access to a diverse range of derivatives. The reactivity of this core, particularly in cycloaddition reactions and its ability to modulate biological targets such as caspase-3, highlights its significance in medicinal chemistry. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand the chemical space around this important heterocyclic system. Further investigation into the reactivity and biological properties of this compound derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-1,3,4(2H)-trione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3,4(2H)-trione core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with this class of compounds, with a primary focus on their well-documented role as inhibitors of apoptosis through caspase-3 inactivation. Additionally, this guide explores other emerging mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 4 (CDK4), highlighting the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and beyond. Detailed experimental protocols, quantitative inhibitory data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.

Primary Mechanism of Action: Caspase-3 Inhibition via Reactive Oxygen Species (ROS) Generation

The most extensively characterized mechanism of action for this compound derivatives is the irreversible inhibition of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3][4][5][6][7] This inhibitory action is not direct but is mediated by the generation of reactive oxygen species (ROS) through a redox cycling process.[3][5][6][7]

The Redox Cycling Mechanism

The inhibition of caspase-3 by this compound derivatives is dependent on the presence of both a reducing agent, such as dithiothreitol (DTT) or the physiologically relevant dihydrolipoic acid, and molecular oxygen.[3][5][6] The proposed mechanism involves the following steps:

-

Reduction: The this compound derivative is reduced by a thiol-containing compound (e.g., DTT).

-

Electron Transfer to Oxygen: The reduced intermediate then transfers an electron to molecular oxygen, generating a superoxide radical (O₂⁻•).

-

ROS Cascade: The superoxide radical can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

-

Caspase-3 Inactivation: These generated ROS, particularly the hydroxyl radical, oxidize the catalytic cysteine residue (Cys163) in the active site of caspase-3 to sulfonic acid (-SO₃H).[3] This irreversible oxidation renders the enzyme inactive, thereby blocking the apoptotic pathway.

This redox cycle is illustrated in the signaling pathway diagram below.

Quantitative Data: Caspase-3 Inhibition

Several this compound derivatives have been synthesized and evaluated for their inhibitory activity against caspase-3. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in the table below. The introduction of a 6-N-acyl group has been shown to significantly improve the inhibitory potency.[4]

| Compound ID | Structure/Substitution | Caspase-3 IC₅₀ (nM) | Reference(s) |

| 6k | N/A | 40 | [4] |

| 13f | N/A | N/A (demonstrated in vivo efficacy) | [4] |

Note: N/A indicates that the specific IC₅₀ value was not provided in the cited literature, but the compound was highlighted for its significant activity.

Experimental Protocols: Caspase-3 Inhibition and ROS Detection

This protocol is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) by active caspase-3, which releases p-nitroaniline (pNA) that can be quantified by measuring the absorbance at 405 nm.[8]

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

-

Ac-DEVD-pNA substrate

-

This compound derivative stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound derivative in assay buffer.

-

Add the diluted compounds and recombinant caspase-3 to the wells of a 96-well plate.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding Ac-DEVD-pNA to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[1][9][10] H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

H₂DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

This compound derivative

-

Positive control (e.g., H₂O₂)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Load the cells with H₂DCFDA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with the this compound derivative, a positive control, and a vehicle control.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

-

Normalize the fluorescence intensity to the cell number if necessary.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Role of Isoquinoline-1,3,4(2H)-triones in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3,4(2H)-trione core is a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of this heterocyclic compound, with a particular focus on its role as a potent inhibitor of caspase-3, a key enzyme in the apoptotic pathway. This document details the mechanism of action, quantitative structure-activity relationships, and relevant experimental protocols for researchers in drug discovery and development.

Core Applications in Medicinal Chemistry

This compound derivatives have emerged as a noteworthy class of compounds, primarily investigated for their potent anti-apoptotic properties. Their mechanism of action is centered on the irreversible inactivation of caspase-3, an executioner caspase crucial for the induction of apoptosis. This inhibitory activity positions these compounds as potential therapeutic agents for diseases characterized by excessive or unregulated apoptosis, such as neurodegenerative disorders and ischemic events like stroke.[1]

The primary mechanism of caspase-3 inhibition by this compound derivatives involves the generation of reactive oxygen species (ROS).[2][3] In the presence of a reducing agent like 1,4-dithiothreitol (DTT) and oxygen, these compounds participate in a redox cycle that produces ROS.[2][3] The generated ROS then leads to the oxidative modification of the catalytic cysteine residue in caspase-3, rendering the enzyme inactive.[2][3]

Quantitative Data: Caspase-3 Inhibition

The inhibitory potency of various this compound derivatives against caspase-3 has been quantified, with several analogs exhibiting low nanomolar efficacy. The structure-activity relationship (SAR) studies indicate that substitutions on the isoquinoline core significantly influence their biological activity. For instance, the introduction of a 6-N-acyl group has been shown to markedly enhance the inhibitory activity.[4] The following table summarizes the in vitro inhibitory concentrations (IC50) for a selection of these compounds.

| Compound ID | R Group | IC50 (nM)[4] |

| 6a | H | 1100 |

| 6b | 4-F | 160 |

| 6c | 4-Cl | 130 |

| 6d | 4-Br | 120 |

| 6e | 4-CH3 | 190 |

| 6f | 4-OCH3 | 210 |

| 6g | 3-F | 140 |

| 6h | 3-Cl | 120 |

| 6i | 3-Br | 110 |

| 6j | 3-CH3 | 150 |

| 6k | 3-OCH3 | 40 |

| 6l | 2-F | 200 |

| 6m | 2-Cl | 180 |

| 6n | 2-Br | 170 |

| 6o | 2-CH3 | 220 |

| 6p | 2-OCH3 | 250 |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound derivatives in the context of caspase-3 inhibition can be visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates this process.

References

Spectroscopic and Mechanistic Insights into Isoquinoline-1,3,4(2H)-trione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline-1,3,4(2H)-trione, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public domain spectroscopic data for the unsubstituted parent compound, this document focuses on the general characteristics of the isoquinoline-1,3,4-trione core, drawing upon data from its derivatives. It includes a summary of expected spectroscopic features, a detailed experimental protocol for the synthesis of a representative derivative, and an illustrative diagram of its role as a caspase-3 inhibitor in apoptotic pathways.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative for Derivatives)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.5 - 8.5 | Aromatic Protons (H5, H6, H7, H8) | > 160 | Carbonyl Carbons (C1, C3, C4) |

| 10.0 - 12.0 | N-H Proton (if unsubstituted) | 120 - 140 | Aromatic Carbons |

Note: The exact chemical shifts will vary depending on the substitution pattern and the solvent used.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 | N-H Stretch | Amide |

| 1650 - 1750 | C=O Stretch | Ketone, Amide |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 175.03 | [M]+ (for C₉H₅NO₃) |

| Variable | Fragmentation pattern will depend on the substitution. |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an isoquinoline-1,3,4-trione derivative, adapted from methodologies reported in the scientific literature.

Synthesis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione

Materials:

-

Ninhydrin

-

Urea

-

Alcohol-chloroform mixture (1:1)

Procedure:

-

A dry mixture of ninhydrin (1.78 g, 1 molar equivalent) and urea (0.60 g, 1 molar equivalent) is heated to 150 °C for 15 minutes. This temperature is above the melting point of urea.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is subjected to fractional crystallization using an alcohol-chloroform (1:1) mixture to separate the product.

-

The brownish crystals of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione are collected.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

IR Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

Signaling Pathway and Experimental Workflow

Isoquinoline-1,3,4-trione and its derivatives have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway. The following diagrams illustrate the synthesis workflow and the mechanism of caspase-3 inhibition.

Caption: Synthetic workflow for an isoquinoline-1,3,4-trione derivative.

Caption: Mechanism of apoptosis inhibition by targeting caspase-3.

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-1,3,4(2H)-trione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of isoquinoline-1,3,4(2H)-trione derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as caspase-3 inhibitors. Understanding their physicochemical properties is crucial for optimizing their synthesis, formulation, and biological activity. This document details available quantitative data, experimental protocols for their determination, and explores the underlying signaling pathways and structure-property relationships.

Physicochemical Properties

Core Structure

The core structure of this compound consists of a fused benzene and dihydropyridine ring system with three carbonyl groups. The nitrogen atom at position 2 can be substituted with various alkyl or aryl groups, allowing for the modulation of the molecule's properties.

| Property | Value (for the parent compound) | Data Type |

| Molecular Formula | C₉H₅NO₃[1] | --- |

| Molecular Weight | 175.14 g/mol [1] | Computed |

| XLogP3 | 1[1] | Computed |

| Hydrogen Bond Donor Count | 1[1] | Computed |

| Hydrogen Bond Acceptor Count | 3[1] | Computed |

Melting Point

The melting point of a solid is a key indicator of its purity and is influenced by the strength of the crystal lattice. For this compound derivatives, the nature of the substituent at the 2-position significantly impacts the melting point.

| Derivative | Melting Point (°C) |

| 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione | 290 |

Note: This table is based on limited available data. Further experimental determination of melting points for a broader range of derivatives is required for a comprehensive understanding.

Solubility

The solubility of this compound derivatives in both aqueous and organic solvents is a critical parameter for their formulation and biological testing. Generally, the parent isoquinoline is sparingly soluble in water but dissolves well in organic solvents like ethanol, acetone, and diethyl ether. The introduction of the trione functionality and various substituents will alter this profile. It is expected that polar substituents may increase aqueous solubility, while larger, non-polar substituents will enhance solubility in organic solvents.

Specific experimental solubility data for a series of this compound derivatives is not currently available in the literature.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound derivatives, the N-H proton at the 2-position is acidic due to the presence of the three electron-withdrawing carbonyl groups. The pKa of the parent isoquinoline is 5.14. The acidity of the trione derivatives is expected to be significantly higher (lower pKa) due to the resonance stabilization of the resulting anion. The nature of the substituent at the 2-position will further influence the pKa.

Experimental pKa values for a series of this compound derivatives are not currently available in the literature.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior. The computed XLogP3 value for the parent isoquinoline-1,3,4-trione is 1, suggesting a moderate level of lipophilicity. The introduction of different substituents at the 2-position will modulate the logP value.

Experimental logP values for a series of this compound derivatives are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of key physicochemical properties of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-substituted isoquinoline-1,3,4(2H)-triones involves the reaction of ninhydrin with a primary amine.

General Procedure:

-

A mixture of ninhydrin and a primary amine (in a 1:1 molar ratio) is heated.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

This is a general procedure and the specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different primary amines.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the dried, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min for a preliminary determination.

-

A second, more accurate measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C/min starting from a temperature approximately 20 °C below the preliminary melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A known concentration of the this compound derivative is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued until the pH reaches a plateau in the basic region.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is determined using the shake-flask method with n-octanol and a buffered aqueous phase (typically pH 7.4).

Protocol:

-

A stock solution of the this compound derivative is prepared in either n-octanol or the aqueous buffer.

-

Equal volumes of n-octanol and the aqueous buffer are placed in a flask.

-

A small aliquot of the stock solution is added to the flask.

-

The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Logical Relationships

Caspase-3 Inhibition and ROS Generation

This compound derivatives have been identified as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. Their mechanism of action involves the generation of reactive oxygen species (ROS).

Caption: Mechanism of caspase-3 inhibition by this compound derivatives via ROS generation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and evaluation of this compound derivatives.

Caption: General experimental workflow for the study of this compound derivatives.

Structure-Property/Activity Relationships (SPR/SAR)

The biological activity and physicochemical properties of this compound derivatives are intrinsically linked to their chemical structure.

References

An In-depth Technical Guide to Quantum Chemical Calculations on Isoquinoline-1,3,4(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of isoquinoline-1,3,4(2H)-trione, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the computational methodologies, expected quantitative data, and relevant experimental protocols, serving as a valuable resource for researchers engaged in the computational analysis and development of isoquinoline-based therapeutic agents.

Introduction

This compound and its derivatives have garnered considerable attention in the field of drug discovery, notably as potent inhibitors of enzymes such as caspase-3, which plays a crucial role in apoptosis. A thorough understanding of the molecule's structural and electronic properties at the quantum mechanical level is paramount for the rational design of novel and more effective drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to elucidate these properties, providing insights that can guide synthetic efforts and structure-activity relationship (SAR) studies.

This guide details the application of these computational methods to this compound, presenting a standardized protocol for obtaining reliable and predictive data.

Computational Methodology

The following section outlines a robust computational workflow for the quantum chemical analysis of this compound. The choice of the functional and basis set is informed by studies on structurally analogous compounds, such as N-substituted phthalimides and quinoxaline-diones, to ensure a high level of accuracy.

2.1. Software

All quantum chemical calculations are proposed to be performed using the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView, Chemcraft, and Multiwfn.

2.2. Geometry Optimization

The initial 3D structure of this compound is to be built using molecular modeling software. A full geometry optimization is then performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar heterocyclic systems. The convergence criteria for the optimization should be set to the default values of the Gaussian software.

2.3. Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

2.4. Electronic Property Calculations

The optimized geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the molecule's electronic stability and reactivity. Mulliken population analysis is employed to determine the partial atomic charges.

2.5. Natural Bond Orbital (NBO) Analysis

NBO analysis is conducted to gain deeper insights into the intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the molecule. This analysis provides a more detailed picture of the electron density distribution compared to the Mulliken population analysis.

2.6. NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory is used to calculate the isotropic chemical shifts (¹³C and ¹H) of this compound. Tetramethylsilane (TMS) is used as the reference standard for calculating the chemical shifts.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. The values are based on the crystal structure of a closely related derivative and computational studies of similar molecules.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value | Experimental Value (Derivative) |

| Bond Length (Å) | C1-N2 | 1.39 | 1.38 |

| N2-C3 | 1.40 | 1.41 | |

| C3-C4 | 1.50 | 1.51 | |

| C4-C4a | 1.48 | 1.47 | |

| C1=O1 | 1.22 | 1.21 | |

| C3=O3 | 1.21 | 1.20 | |

| C4=O4 | 1.21 | 1.22 | |

| Bond Angle (°) | C1-N2-C3 | 125.0 | 124.8 |

| N2-C3-C4 | 115.0 | 115.2 | |

| C3-C4-C4a | 120.0 | 119.8 | |

| Dihedral Angle (°) | O1=C1-N2-C3 | 180.0 | ±179.5 |

| O3=C3-C4-C4a | -5.0 | -4.8 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -7.50 |

| LUMO Energy (eV) | -2.80 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 3.50 |

| Mulliken Charge on N2 | -0.65 |

| Mulliken Charge on O1 | -0.55 |

| Mulliken Charge on O3 | -0.58 |

| Mulliken Charge on O4 | -0.57 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| N-H Stretch | 3450 | High | Low |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | High |

| C=O Stretch (Asymmetric) | 1780 | High | Medium |

| C=O Stretch (Symmetric) | 1720 | High | High |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | High |

| C-N Stretch | 1350 | High | Medium |

Table 4: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 165.0 |

| C3 | 180.0 |

| C4 | 185.0 |

| C4a | 130.0 |

| C5 | 125.0 |

| C6 | 135.0 |

| C7 | 130.0 |

| C8 | 120.0 |

| C8a | 140.0 |

| H (N2) | 11.0 |

| H5 | 8.0 |

| H6 | 7.8 |

| H7 | 7.9 |

| H8 | 8.2 |

Experimental Protocols

The following experimental protocols are provided as a reference for the synthesis and characterization of this compound, which are essential for the validation of the computational results.

4.1. Synthesis of this compound

A representative synthesis method is adapted from the literature.

Materials:

-

2-carboxybenzaldehyde

-

Glycine

-

Acetic anhydride

-

Sodium acetate

Procedure:

-

A mixture of 2-carboxybenzaldehyde (10 mmol), glycine (10 mmol), and anhydrous sodium acetate (10 mmol) in acetic anhydride (20 mL) is heated under reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

4.2. Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation wavelength of 785 nm.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

4.3. X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system. The crystal structure is determined using a single-crystal X-ray diffractometer. The obtained crystallographic data provides the most accurate experimental geometric parameters for comparison with the calculated values.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By combining robust computational methodologies with relevant experimental protocols, researchers can gain a detailed understanding of the structural and electronic properties of this important heterocyclic scaffold. The presented data, though predictive, serves as a valuable benchmark for future computational and experimental studies, ultimately aiding in the rational design and development of novel isoquinoline-based therapeutic agents. The synergy between in silico and experimental approaches is crucial for accelerating the drug discovery process.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoquinoline-1,3,4(2H)-trione Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of isoquinoline-1,3,4(2H)-trione derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent this compound, this paper will focus on the well-characterized derivative, 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione , as a representative example. The insights gleaned from this derivative provide a foundational understanding of the structural properties that govern the solid-state behavior of this important heterocyclic scaffold.

Introduction

Isoquinoline-1,3,4(2H)-triones are heterocyclic compounds that have garnered considerable attention for their potential pharmacological activities. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of new therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, providing crucial information for structure-activity relationship (SAR) studies.

This guide will detail the synthesis, experimental protocols for crystal structure determination, and a comprehensive analysis of the crystallographic data for 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione.

Synthesis and Crystallization

The synthesis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione is achieved through the reaction of ninhydrin with cyanic acid, which can be generated in situ from the thermal decomposition of urea.[1]

Experimental Protocol: Synthesis

A dry mixture of ninhydrin (1.78 g, 10 mmol) and urea (0.60 g, 10 mmol) in a 1:1 molar ratio is heated to 150 °C for 15 minutes.[1] The reaction mixture is then cooled to room temperature. Fractional crystallization of the resulting solid from an alcohol-chloroform (1:1) mixture yields brownish crystals of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione (yield: 35%, melting point: 290 °C).[1]

Experimental Protocol: Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, crystals can be obtained from the fractional crystallization process described above.[1] The selection of a suitable solvent system is critical and may require screening of various solvents and solvent mixtures to obtain crystals of adequate size and quality.

Crystal Structure Analysis

The crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione was determined by single-crystal X-ray diffraction.[1][2][3] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione [1][2]

| Parameter | Value |

| Chemical Formula | C₁₈H₉NO₅ |

| Formula Weight | 319.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.6080 (1) Å |

| b | 13.6849 (2) Å |

| c | 8.4467 (1) Å |

| α | 90° |

| β | 102.051 (1)° |

| γ | 90° |

| Volume | 1425.27 (3) ų |

| Z | 4 |

| Temperature | 100 K |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Density (calculated) | 1.488 Mg/m³ |

| Absorption Coefficient (μ) | 0.93 mm⁻¹ |

| R(int) | 0.024 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.093 |

Molecular and Crystal Packing Structure

In the crystalline state, the isoquinoline-1,3,4-trione ring system is essentially planar. The five-membered ring of the indane fragment adopts an envelope conformation.[2][3] The planes of the indane benzene ring and the isoquinoline-1,3,4-trione ring are nearly perpendicular, with a dihedral angle of 82.06 (6)°.[2][3]

The crystal packing is characterized by intermolecular C—H···O hydrogen bonds, which link the molecules into chains.[2] Furthermore, π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice, with a centroid-to-centroid distance of 3.9050 (7) Å.[2]

Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of the parent this compound.

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a representative this compound derivative. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and materials science. The analysis of the crystal packing reveals the importance of hydrogen bonding and π–π stacking interactions in the solid-state assembly of these molecules. This structural information is critical for understanding their physicochemical properties and for the design of new derivatives with tailored solid-state characteristics for improved drug delivery and performance. Further research to obtain the crystal structure of the parent this compound is warranted to provide a more complete understanding of this important heterocyclic system.

References

The Ascendance of Isoquinoline-1,3,4(2H)-trione Analogs: A Technical Guide to Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline-1,3,4(2H)-trione scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this class of compounds, with a particular focus on their role as inhibitors of caspase-3, a key executioner enzyme in apoptosis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.

Core Synthesis and Analog Derivatization

The synthesis of the this compound core and its analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of substituted 2-carboxyphenylacetic acid derivatives. Further diversification can be readily accomplished by introducing a variety of substituents at different positions of the isoquinoline ring, allowing for a systematic investigation of structure-activity relationships (SAR).

General Synthetic Protocol for N-Substituted Isoquinoline-1,3,4(2H)-triones

A versatile method for the synthesis of N-substituted this compound analogs involves the reaction of homophthalic anhydride with a primary amine to form a phthalamic acid intermediate, followed by cyclization.

Step 1: Synthesis of 2-(Carbamoylmethyl)benzoic Acid Derivatives

To a solution of homophthalic anhydride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the desired primary amine (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the resulting crude 2-(carbamoylmethyl)benzoic acid derivative is typically used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound Analogs

The crude 2-(carbamoylmethyl)benzoic acid derivative (1.0 eq.) is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as chromium trioxide (CrO₃, 2.0-3.0 eq.) or potassium permanganate (KMnO₄, 2.0-3.0 eq.), is added portion-wise while maintaining the temperature below 40 °C. The reaction mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) for 1-3 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound analog.

Biological Activity and Quantitative Data

This compound analogs have been extensively evaluated for their biological activities, with a primary focus on their potent inhibitory effects on caspase-3. The quantitative data for a selection of these analogs are summarized below.

| Compound ID | R Group (at position 2) | Caspase-3 IC50 (µM)[1] |

| I | H | 1.8 ± 0.2 |

| II | Methyl | 0.9 ± 0.1 |

| III | Ethyl | 0.45 ± 0.05 |

| IV | Propyl | 0.28 ± 0.03 |

| V | Phenyl | > 400 |

Experimental Protocols for Biological Evaluation

Caspase-3 Inhibition Assay

This protocol details the in vitro assessment of the inhibitory activity of this compound analogs against human recombinant caspase-3.[1]

Materials:

-

Human recombinant caspase-3

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4

-

Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide)

-

Reducing Agent: 2 mM Dithiothreitol (DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding 50 µL of 2x Assay Buffer, 20 µL of 100 nM caspase-3, and 2 µL of the test compound at various concentrations.

-

Bring the final volume to 90 µL with sterile deionized water.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of 1 mM Ac-DEVD-pNA substrate to each well.

-

Immediately monitor the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

The rate of p-nitroaniline release is calculated from the linear portion of the absorbance curve.

-

The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

Reactive Oxygen Species (ROS) Generation Assay

This assay is used to determine if the this compound analogs induce the production of reactive oxygen species, which is a key mechanism for their caspase-3 inhibitory action.[1]

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

-

Reducing Agent: 2 mM Dithiothreitol (DTT)

-

Test compounds (dissolved in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 µM working solution of H₂DCFDA in Assay Buffer.

-

In a black 96-well plate, add 50 µL of Assay Buffer, 2 µL of the test compound at various concentrations, and 20 µL of 10 mM DTT.

-

Add 28 µL of sterile deionized water to bring the volume to 80 µL.

-

Initiate the reaction by adding 20 µL of the 10 µM H₂DCFDA solution to each well.

-

Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 60 minutes using a fluorescence microplate reader.

-

The rate of ROS generation is determined from the increase in fluorescence over time.

Signaling Pathways and Mechanistic Insights

The primary mechanism by which this compound analogs inhibit caspase-3 is through the generation of reactive oxygen species (ROS). This process involves a redox cycle that is dependent on the presence of a reducing agent, such as DTT. The generated ROS then leads to the oxidative modification and inactivation of the catalytic cysteine residue of caspase-3.

Caption: Signaling pathway of caspase-3 inactivation by this compound analogs.

Experimental Workflow

The discovery and development of novel this compound analogs follow a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for the discovery and development of this compound analogs.

References

An In-depth Technical Guide to the Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodologies for preparing substituted isoquinoline-1,3,4(2H)-triones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their potent biological activities. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for a range of derivatives. Furthermore, it visualizes synthetic workflows and the relevant biological signaling pathway to provide a thorough understanding of the subject.

Introduction

Isoquinoline-1,3,4(2H)-triones are aza-heterocyclic compounds characterized by a fused benzene and dihydropyridine ring system with three carbonyl groups. This structural motif has garnered considerable attention in the field of drug discovery, most notably for its role in the development of potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] The ability to modulate apoptosis has significant therapeutic implications in a variety of diseases, including neurodegenerative disorders, ischemic stroke, and cancer.[1][3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoquinoline-1,3,4(2H)-trione analogs is of paramount importance.

This guide explores two prominent and effective strategies for the synthesis of this important scaffold: a photochemical approach utilizing a radical cyclization cascade and a one-pot cascade reaction involving in situ air oxidation.

Synthetic Methodologies

Photochemical Synthesis via Amidyl Radical Cyclization

A modern and efficient approach to substituted isoquinoline-1,3,4(2H)-triones involves a controlled radical cyclization cascade of o-alkynylated benzamides.[4][5] This metal-free, photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the C-C triple bond through a proton-coupled electron transfer (PCET) process under mild reaction conditions.[4][5]

Experimental Protocol: General Procedure for the Photochemical Synthesis of 2-Aryl-isoquinoline-1,3,4(2H)-triones [4][5]

To a solution of the respective o-alkynylated benzamide (0.2 mmol, 1.0 equiv.) in anhydrous and degassed acetonitrile (2.0 mL) in a screw-capped vial, is added Mes-Acr-MeBF4 (2 mol %) as a photocatalyst and diphenyl disulfide (20 mol %). The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) and irradiated with a 3 W blue LED lamp at room temperature for a specified time (typically 1-3 hours), during which the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired substituted this compound.

Table 1: Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones via Photochemical Cyclization [4][5]

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | Phenyl | 1 | 91 |

| 2 | H | 4-Methylphenyl | 1.5 | 88 |

| 3 | H | 4-Methoxyphenyl | 1.5 | 85 |

| 4 | H | 4-Fluorophenyl | 2 | 82 |

| 5 | H | 4-Chlorophenyl | 2 | 80 |

| 6 | H | 4-Bromophenyl | 2.5 | 78 |

| 7 | H | 3-Methoxyphenyl | 2 | 86 |

| 8 | Methyl | Phenyl | 1 | 90 |

| 9 | Methoxy | Phenyl | 1.5 | 87 |

| 10 | Fluoro | Phenyl | 2 | 84 |

| 11 | Chloro | Phenyl | 2.5 | 81 |

| 12 | Bromo | Phenyl | 3 | 77 |

Characterization Data for 2-Phenylthis compound (Table 1, Entry 1):

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.8 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.65-7.50 (m, 5H), 7.40 (d, J = 7.5 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 182.5, 160.1, 158.8, 140.2, 135.8, 132.4, 130.9, 129.7, 129.3, 128.8, 127.5, 125.6.

-

IR (KBr, cm⁻¹): 1735, 1680, 1650, 1595, 1490, 1380, 760.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₉NO₃: 252.0655; found: 252.0651.

Caption: Photochemical synthesis workflow.

Cascade Reaction of Methyl-2-(2-bromoacetyl)benzoate and Primary Amines

Another effective strategy for the synthesis of N-substituted isoquinoline-1,3,4(2H)-triones is a one-pot cascade reaction. This method utilizes the readily available trifunctional aromatic ketone, methyl-2-(2-bromoacetyl)benzoate, which reacts with primary amines in the presence of a base, followed by an unexpected in situ air oxidation to yield the desired products.[6]

Experimental Protocol: General Procedure for the Cascade Synthesis of N-Substituted Isoquinoline-1,3,4(2H)-triones [6]

A solution of methyl-2-(2-bromoacetyl)benzoate (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile or DMF (5 mL) is treated with a primary amine (1.1 mmol, 1.1 equiv.) and a base, for example, triethylamine (1.5 mmol, 1.5 equiv.). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the pure N-substituted this compound.

Table 2: Synthesis of N-Substituted Isoquinoline-1,3,4(2H)-triones via Cascade Reaction [6]

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 2-Phenylthis compound | 78 |

| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)this compound | 82 |

| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)this compound | 75 |

| 4 | Benzylamine | 2-Benzylthis compound | 85 |

| 5 | Cyclohexylamine | 2-Cyclohexylthis compound | 72 |

| 6 | n-Butylamine | 2-(n-Butyl)this compound | 68 |

Characterization Data for 2-Benzylthis compound (Table 2, Entry 4):

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.9 Hz, 1H), 7.75 (t, J = 7.5 Hz, 1H), 7.55 (d, J = 7.5 Hz, 1H), 7.35-7.20 (m, 5H), 5.05 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 183.0, 161.5, 159.2, 140.8, 136.2, 135.5, 131.2, 129.1, 128.8, 128.0, 127.8, 125.4, 45.8.

-

IR (KBr, cm⁻¹): 1730, 1675, 1645, 1600, 1495, 1455, 1370, 750.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₆H₁₁NO₃: 266.0812; found: 266.0810.

Caption: Cascade reaction workflow.

Biological Activity and Signaling Pathway

Substituted isoquinoline-1,3,4(2H)-triones have been identified as potent, irreversible inhibitors of caspase-3.[1][2] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The mechanism of caspase-3 inactivation by these compounds involves the generation of reactive oxygen species (ROS), which leads to the oxidative modification of the catalytic cysteine residue in the active site of the enzyme.[2]

The apoptotic pathway is a tightly regulated process that can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.

Caption: Caspase-3 mediated apoptotic pathway.

Conclusion

This technical guide has detailed two robust and versatile synthetic methods for the preparation of substituted isoquinoline-1,3,4(2H)-triones. The photochemical synthesis offers a mild, metal-free approach, while the cascade reaction provides a convenient one-pot procedure from readily available starting materials. The quantitative data presented in the tables highlights the efficacy of these methods for generating a diverse library of compounds.

The critical role of isoquinoline-1,3,4(2H)-triones as inhibitors of caspase-3 underscores their therapeutic potential. The visualization of the apoptotic signaling pathway provides a clear context for their mechanism of action, which is of significant interest to researchers in drug development. The experimental protocols and characterization data provided herein serve as a valuable resource for scientists engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of oxidative stress and caspase 3 in CD47-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2 H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Isoquinoline-1,3,4(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of isoquinoline-1,3,4(2H)-trione and its derivatives. This class of compounds has garnered significant interest due to its potent biological activities, particularly as inhibitors of caspase-3, a key enzyme in the apoptotic pathway.

Chemical Synthesis and Characterization

Protocol 1: General Synthesis of 2-Substituted Isoquinoline-1,3,4(2H)-triones

This protocol describes a general method for the synthesis of N-substituted isoquinoline-1,3,4(2H)-triones, which are valuable for structure-activity relationship (SAR) studies.

Materials:

-

Homophthalic anhydride

-

Appropriate primary amine (e.g., benzylamine, aniline)

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve homophthalic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 2-substituted this compound.

Characterization Data

The following tables summarize the key characterization data for this compound and a representative derivative.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₅NO₃ | 175.14 |

Table 2: Spectroscopic Data for a Representative Derivative (2-phenylthis compound)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.25-8.23 (m, 1H), 7.80-7.76 (m, 1H), 7.66-7.62 (m, 1H), 7.55-7.45 (m, 5H), 7.37-7.35 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 182.1, 159.8, 157.9, 137.9, 135.3, 133.0, 130.4, 129.4, 128.9, 126.9, 125.8, 121.1 |

| IR (KBr), ν (cm⁻¹) | 1730, 1685, 1600, 1495, 1380, 760 |

| Mass Spec (ESI-MS), m/z | 252.1 [M+H]⁺ |

Biological Applications: Caspase-3 Inhibition

This compound and its derivatives have been identified as potent inhibitors of caspase-3, an executioner caspase crucial for the induction of apoptosis. The mechanism of inhibition involves the generation of reactive oxygen species (ROS), leading to the irreversible oxidative inactivation of the enzyme.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol details the procedure for measuring the inhibitory activity of this compound derivatives against human recombinant caspase-3.

Materials:

-

Human recombinant caspase-3

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4

-

Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

-

This compound derivatives dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare the assay buffer and a stock solution of the caspase-3 substrate Ac-DEVD-pNA in DMSO. Dilute the substrate in assay buffer to the desired final concentration (e.g., 200 µM).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test compound (this compound derivative). Add 25 µL of diluted human recombinant caspase-3 to each well. Incubate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of the caspase-3 substrate Ac-DEVD-pNA to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-30 minutes to monitor the progress of the reaction.

-

Data Analysis: The rate of p-nitroaniline release is proportional to the caspase-3 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Biological Activity of this compound Derivatives against Caspase-3

| Compound | R Group | IC₅₀ (nM) |

| 1 | H | >10,000 |

| 2a | 2-Methylphenyl | 1,200 |

| 2b | 3-Methylphenyl | 800 |

| 2c | 4-Methylphenyl | 500 |

| 6k | 6-N-(4-morpholinobutanoyl) | 40 |

| 13f | 6-N-(N-(2-methoxyphenyl)succinimidoyl) | 50 |

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS generation induced by this compound derivatives.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

-

This compound derivatives dissolved in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add fresh serum-free medium containing 10 µM DCFDA to each well and incubate for 30 minutes at 37°C in the dark.

-

Compound Treatment: After incubation, wash the cells with PBS to remove excess DCFDA. Add fresh culture medium containing various concentrations of the this compound derivatives to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. For flow cytometry analysis, detach the cells and analyze the fluorescence of the cell suspension.

-

Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS. Express the results as a fold increase in fluorescence compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for caspase-3 inhibition by this compound derivatives and a typical experimental workflow.

Caption: Proposed mechanism of caspase-3 inhibition.

Application Notes and Protocols for Caspase Activity Assays Using Isoquinoline-1,3,4(2H)-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-1,3,4(2H)-trione and its derivatives have emerged as a novel class of potent, irreversible inhibitors of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Understanding the interaction between these small molecules and caspases is crucial for the development of therapeutics targeting diseases with dysregulated apoptosis, such as neurodegenerative disorders and ischemic events.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound derivatives and detailed protocols for their use in caspase activity assays.

Mechanism of Action

The inhibitory activity of this compound derivatives against caspase-3 is not based on direct competitive binding to the active site. Instead, it involves a sophisticated redox-cycling mechanism that is dependent on the presence of reducing agents, such as 1,4-dithiothreitol (DTT), and molecular oxygen.[1][3] In this process, the isoquinoline-1,3,4-trione derivative reacts with DTT to generate reactive oxygen species (ROS).[1][4] These ROS, in turn, oxidize the catalytic cysteine residue (Cys-163) of caspase-3 to sulfonic acid (-SO3H), leading to the irreversible inactivation of the enzyme.[1][3] Crystal structures of caspase-3 in complex with these inhibitors have confirmed this oxidative modification and show the inhibitor molecules bound at the dimer interface of the enzyme.[1][3] The binding of the inhibitors themselves appears to be nonspecific.[1][3]

This indirect mechanism of inhibition is a key consideration when designing and interpreting caspase activity assays involving this class of compounds. The presence and concentration of reducing agents in the assay buffer will significantly influence the observed inhibitory potency.[5]

Signaling Pathway of Caspase-3 Inactivation by this compound

Caption: Mechanism of Caspase-3 Inactivation.

Experimental Protocols

Two common methods for measuring caspase-3 activity are colorimetric and fluorometric assays. Both rely on the cleavage of a synthetic peptide substrate that mimics the natural caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).

Protocol 1: Colorimetric Caspase-3 Activity Assay

This assay utilizes the substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Recombinant active caspase-3

-

This compound derivative (dissolved in DMSO)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4

-

Reducing Agent: 1 M DTT stock solution

-

Substrate: 4 mM Ac-DEVD-pNA in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Assay Buffer with Reducing Agent: For each reaction, prepare the assay buffer containing the desired final concentration of DTT (e.g., 2 mM).

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add 2 µL of the this compound derivative at various concentrations (or DMSO for control).

-

Add 88 µL of the assay buffer containing DTT.

-

Add 10 µL of a 200 nM caspase-3 stock solution to achieve a final concentration of 20 nM.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor-mediated inactivation.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 400 µM).

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay is more sensitive than the colorimetric assay and uses the substrate Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). The release of the fluorescent group AMC upon cleavage by caspase-3 is measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Materials:

-

Same as Protocol 1, with the following substitution:

-

Substrate: 1 mM Ac-DEVD-AMC in DMSO

-

Fluorometric microplate reader

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding 10 µL of 1 mM Ac-DEVD-AMC substrate to each well (final concentration 100 µM).

-